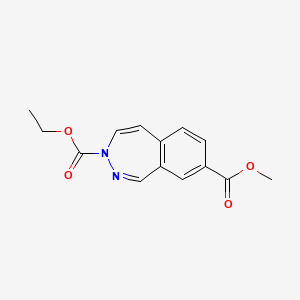
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tyrosine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by coupling with D-alanine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with D-alanine can be achieved using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane, hydrochloric acid, methanol.
Coupling: DCC, EDC, NHS, HOBt.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine is widely used in peptide synthesis as a protected amino acid building block. It facilitates the stepwise assembly of peptides and proteins by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It serves as a model compound for investigating the structure and function of peptides and proteins .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is employed in the synthesis of peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic agents. It is also utilized in the synthesis of cosmetic peptides and bioactive peptides for various applications .
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of tyrosine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins . The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-L-tyrosine: Similar structure but lacks the D-alanine residue.
N-(tert-Butoxycarbonyl)-L-alanine: Similar structure but lacks the tyrosine residue.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar structure but with a phenylalanine residue instead of tyrosine.
Uniqueness: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine is unique due to the presence of both L-tyrosine and D-alanine residues, making it a valuable building block for synthesizing peptides with specific stereochemistry and functional properties .
Propriétés
Numéro CAS |
71591-34-9 |
|---|---|
Formule moléculaire |
C17H24N2O6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-10(15(22)23)18-14(21)13(19-16(24)25-17(2,3)4)9-11-5-7-12(20)8-6-11/h5-8,10,13,20H,9H2,1-4H3,(H,18,21)(H,19,24)(H,22,23)/t10-,13+/m1/s1 |
Clé InChI |
NYAZOQCOUSBVBO-MFKMUULPSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)



![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)

![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)

![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
